molecular formula C23H28N4O4 B2626367 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide CAS No. 1049567-66-9

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide

Cat. No.: B2626367
CAS No.: 1049567-66-9
M. Wt: 424.501
InChI Key: AIRRCWWDCUHQOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR :

    • Benzodioxole protons: δ 6.7–6.9 ppm (multiplet, aromatic H) .
    • Piperazine protons: δ 2.5–3.1 ppm (multiplet, –N–CH₂– and –CH₂–N–) .
    • Propyl chain protons: δ 1.6–1.8 ppm (triplet, –CH₂–CH₂–CH₂–) .
  • ¹³C NMR :

    • Benzodioxole carbons: δ 147–149 ppm (dioxole O–C–O), 100–110 ppm (aromatic C) .
    • Amide carbonyls: δ 168–170 ppm .

Infrared (IR) Spectroscopy

  • C=O stretch : 1640–1680 cm⁻¹ (amide I band) .
  • N–H bend : 1540–1580 cm⁻¹ (amide II band) .
  • C–O–C stretch : 1240–1280 cm⁻¹ (benzodioxole ether) .

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 475.5 [M+H]⁺ .
  • Fragmentation pathways :
    • Cleavage at amide bonds: m/z 232 (benzodioxole-methyl fragment), m/z 243 (piperazine-propyl fragment) .

Crystallographic Studies and X-ray Diffraction Analysis

While X-ray diffraction data for this specific compound are not publicly available, structural analogs provide insights. For instance, the related compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide (CID 53135851) crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 8.2 Å, b = 12.3 Å, c = 15.6 Å, β = 98.4° . Hydrogen bonds between amide groups stabilize the lattice, with intermolecular distances of 2.8–3.0 Å .

For the target compound, similar packing arrangements are anticipated, with piperazine-phenyl interactions contributing to crystal cohesion. Predicted bond lengths and angles align with density-functional theory (DFT) models of piperazine-amide hybrids .

Crystallographic Parameter Value
Space group (predicted) P2₁/c
Unit cell dimensions a = 10.1 Å, b = 14.2 Å, c = 16.8 Å, β = 102.3° (estimated)
Hydrogen bond length 2.7–3.1 Å (amide N–H···O=C)

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O4/c28-22(23(29)25-16-18-7-8-20-21(15-18)31-17-30-20)24-9-4-10-26-11-13-27(14-12-26)19-5-2-1-3-6-19/h1-3,5-8,15H,4,9-14,16-17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRRCWWDCUHQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multiple steps:

    Formation of the Benzodioxole Intermediate: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Preparation of the Phenylpiperazine Intermediate: The phenylpiperazine moiety is synthesized by reacting phenylhydrazine with ethylene oxide.

    Coupling Reaction: The benzodioxole intermediate is then coupled with the phenylpiperazine intermediate using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the coupling reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide exhibit antidepressant properties. The benzodioxole moiety is known to enhance the efficacy of serotonin reuptake inhibitors, suggesting that this compound could be used to develop new antidepressant medications.

Anticancer Potential

The compound has shown promise in preclinical studies targeting various cancer cell lines. Its structure allows for interaction with multiple biological targets, potentially inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Neuropharmacological Studies

The piperazine component is associated with various neuropharmacological effects, including anxiolytic and antipsychotic properties. Studies have indicated that derivatives of piperazine can modulate serotonin and dopamine receptors, making this compound a candidate for further investigation in the treatment of anxiety disorders and schizophrenia.

Study 1: Antidepressant Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and evaluated their binding affinity to serotonin transporters. The results indicated a significant increase in binding affinity compared to existing antidepressants, suggesting enhanced therapeutic potential.

Study 2: Cancer Cell Line Testing

A recent study assessed the anticancer effects of the compound on various human cancer cell lines, including breast and lung cancer. The results demonstrated that the compound inhibited cell proliferation significantly and induced apoptosis in treated cells. This positions this compound as a promising lead compound for further development in oncology.

Study 3: Neuropharmacological Effects

In neuropharmacological research, the compound was tested for its effects on anxiety-related behaviors in animal models. The findings revealed that administration of the compound resulted in decreased anxiety-like behaviors, supporting its potential use as an anxiolytic agent.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, primarily serotonin and dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating neurotransmitter release and influencing various physiological processes. The pathways involved include the activation or inhibition of G-protein coupled receptor signaling cascades.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural homology with two classes of falcipain-2 inhibitors: quinolinyl oxamide derivatives (QOD) and indole carboxamide derivatives (ICD) . Below is a comparative overview:

Parameter N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide QOD ICD
Core Structure Ethanediamide bridge with benzodioxolylmethyl and phenylpiperazine Ethanediamide bridge with quinolinyl and benzodioxolyl groups Indole-carboxamide with biphenyl and aminopropyl groups
Molecular Weight (g/mol) ~500 (estimated) ~450 (reported) ~430 (reported)
Key Functional Groups Benzodioxole, phenylpiperazine, propyl spacer Quinoline, benzodioxole, methyltetrahydroquinoline Indole, biphenyl, carboxamide
Binding Site Predicted: Falcipain-2 active site (cysteine residue interaction) Confirmed: Falcipain-2 catalytic cysteine (via X-ray crystallography) Confirmed: Falcipain-2 via hydrophobic pocket engagement
IC₅₀ (nM) Not reported (hypothetically <100 nM based on structural optimization) 12 nM 28 nM
Pharmacokinetic Profile Moderate logP (~3.5; predicted), potential CNS penetration due to phenylpiperazine High logP (~4.2), limited blood-brain barrier penetration Moderate logP (~3.0), optimized for plasma stability

Mechanistic and Functional Differences

  • QOD: The quinolinyl group enhances π-π stacking with falcipain-2’s aromatic residues, while the methyltetrahydroquinoline moiety improves solubility . Its IC₅₀ of 12 nM reflects strong competitive inhibition.
  • ICD : The indole carboxamide engages in hydrogen bonding with the enzyme’s backbone, and the biphenyl group stabilizes hydrophobic interactions . However, its higher IC₅₀ (28 nM) suggests reduced potency compared to QOD.

Research Findings and Limitations

  • Structural Validation : The compound’s 3D conformation remains unvalidated via crystallography, unlike QOD and ICD, which have resolved structures . SHELX-based refinement (commonly used for small molecules ) could address this gap.
  • Dose-Effect Data: No empirical IC₅₀ or toxicity profiles are published. Methods like Litchfield-Wilcoxon analysis could streamline dose-response studies.
  • Isomerism : Analogues like the MDA 2-aldoxime () highlight risks of isomer formation during synthesis, which could alter bioactivity .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide (referred to as Compound 1) is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis of Compound 1

The synthesis typically involves several steps:

  • Formation of the Benzodioxole Intermediate : Reaction of catechol with formaldehyde under acidic conditions.
  • Synthesis of the Piperazine Derivative : The benzodioxole intermediate is reacted with piperazine.
  • Final Assembly : The compound is completed by linking the piperazine derivative with the appropriate propyl chain.

Antiviral Activity

Recent studies have demonstrated that compounds structurally related to Compound 1 show significant antiviral activity. For instance, derivatives containing the benzodioxole structure have been evaluated against various viruses, including HIV and other RNA viruses. A notable study reported that certain piperazine derivatives exhibited moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), indicating the potential for Compound 1 in antiviral applications .

Insecticidal Properties

The benzodioxole moiety has also been linked to insecticidal activity. Research focusing on larvicidal effects against Aedes aegypti indicated that compounds with similar structures demonstrated effective larvicidal activity without significant toxicity to mammalian cells . For example, a related compound showed LC50 values of 28.9 μM, suggesting a promising avenue for developing new insecticides based on this scaffold.

Cytotoxicity Studies

Cytotoxicity assessments are crucial in evaluating the safety profile of novel compounds. In studies involving various cell lines, compounds related to Compound 1 exhibited low cytotoxic effects at concentrations up to 5200 μM, indicating a favorable safety margin for further development .

The biological activity of Compound 1 is believed to stem from its interaction with specific molecular targets within biological systems. The benzodioxole and piperazine components may modulate enzyme activity or receptor functions critical for viral replication or cellular signaling pathways.

Table 1: Biological Activity Summary of Related Compounds

Compound NameActivity TypeIC50/LC50 ValuesReference
Compound AAntiviral92 μM (HSV-1)
Compound BLarvicidal28.9 μM
Compound CCytotoxicity>5200 μM

Q & A

Q. What synthetic strategies are commonly employed for the preparation of this compound?

The compound is synthesized via multi-step procedures involving:

  • Coupling reactions : Amide bond formation between the benzodioxolylmethyl and arylpiperazinylpropyl moieties, often using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Normal-phase chromatography (e.g., dichloromethane/ethyl acetate gradients) and amine-specific columns for intermediates .
  • Yield optimization : Typical yields range from 33% to 85%, influenced by steric hindrance in the piperazine ring substitution .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (400–500 MHz) to confirm regiochemistry and substitution patterns, e.g., δ 2.44–3.53 ppm for piperazine protons .
  • Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z 504–542 [M+H]+^+) and isotopic patterns to verify purity .
  • X-ray crystallography : SHELX software (SHELXL/SHELXS) for resolving ambiguities in stereochemistry .

Q. What computational methods are used to predict its bioactivity?

  • Molecular docking : Virtual screening against target proteins (e.g., falcipain for antimalarial studies) using AutoDock or Schrödinger Suite .
  • QSAR modeling : Correlating substituent effects (e.g., electron-withdrawing groups on the phenylpiperazine) with activity trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Validation tools : Use PLATON (e.g., ADDSYM for missed symmetry) and check for overfitting via R-value analysis in SHELXL .
  • Twinned data refinement : Apply HKLF5 in SHELXL for handling pseudo-merohedral twinning .
  • Hydrogen bonding networks : Re-examine disordered solvent molecules using SQUEEZE .

Q. What methodological approaches optimize reaction conditions for improved yield?

  • Design of Experiments (DoE) : Taguchi methods to screen variables (temperature, solvent polarity, catalyst loading) .
  • Reaction path analysis : Quantum chemical calculations (e.g., DFT) to identify rate-limiting steps and transition states .
  • In-line analytics : ReactIR or HPLC-MS to monitor intermediates and adjust conditions dynamically .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Systematic substitution : Vary substituents on the benzodioxole (e.g., methoxy vs. fluorine) and piperazine (e.g., 2,3-dichloro vs. trifluoromethoxy) to assess electronic effects .
  • Biological assays : Test analogs against target receptors (e.g., dopamine D2/D3) using radioligand binding assays and correlate with logP values .
  • Pharmacophore mapping : MOE or Discovery Studio to identify critical interaction points (e.g., hydrogen bond acceptors in the ethanediamide backbone) .

Q. What strategies are effective in impurity profiling during synthesis?

  • HPLC-MS with ion trapping : Identify byproducts (e.g., incomplete coupling intermediates) using gradient elution (C18 columns, 0.1% formic acid) .
  • Stability studies : Accelerated degradation (40°C/75% RH) to detect hydrolytic products (e.g., free benzodioxole or piperazine fragments) .
  • Reference standards : Synthesize and characterize impurities (e.g., des-ethyl analogs) for spiking experiments .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Force field calibration : Re-parameterize AMBER/CHARMM for piperazine-protein interactions using high-resolution crystal structures .
  • Solvent effects : Include explicit water molecules in MD simulations to account for hydrophobic interactions .
  • Experimental validation : Surface plasmon resonance (SPR) to measure kinetic parameters (kon/koff) and reconcile with docking scores .

Q. What causes variability in biological activity across different assays, and how can it be mitigated?

  • Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH to minimize off-target effects .
  • Metabolic stability : Pre-incubate compounds with liver microsomes to identify CYP450-mediated inactivation .
  • Data normalization : Use Z-factor analysis to validate assay robustness and exclude outliers .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Synthesis : Multi-step protocols from arylpiperazine coupling to amide formation .
  • Computational design : ICReDD’s reaction path search methods for optimizing synthetic routes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.